![molecular formula C13H8BrFO B13935287 4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)
4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde is an organic compound with the molecular formula C13H8BrFO. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. The presence of bromine and fluorine atoms on the biphenyl structure makes this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a biphenyl compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces an acyl group onto the biphenyl structure.
Halogenation: The introduction of bromine and fluorine atoms can be achieved through halogenation reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or iron(III) bromide (FeBr3). Fluorination can be achieved using fluorine gas (F2) or other fluorinating agents.
Formylation: The final step involves the introduction of the formyl group (-CHO) to obtain the carboxaldehyde functionality. This can be achieved using formylation reagents like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of bromine and fluorine atoms makes the compound reactive towards electrophilic aromatic substitution reactions. Common reagents include nitrating agents (HNO3/H2SO4) and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation.
Nucleophilic Substitution: Amines or thiols in the presence of a base.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
科学的研究の応用
4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets.
類似化合物との比較
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar structure but with different substitution pattern.
4-Bromo-4’-fluorobiphenyl: Another biphenyl derivative with bromine and fluorine atoms.
4-Bromo-3-fluoro-1,1’-biphenyl: A closely related compound with a similar substitution pattern.
Uniqueness
4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde is unique due to the presence of both bromine and fluorine atoms on the biphenyl structure, along with the formyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H8BrFO |
|---|---|
分子量 |
279.10 g/mol |
IUPAC名 |
4-(4-bromo-3-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H |
InChIキー |
XFTLQVZTYCJMSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


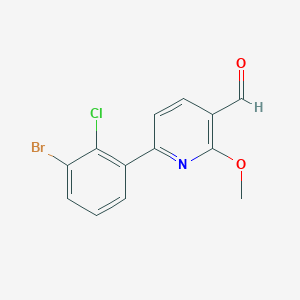

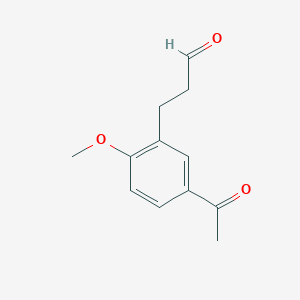
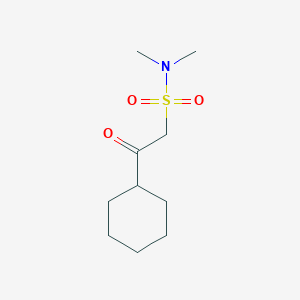
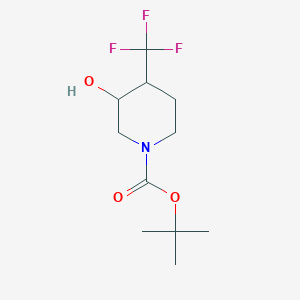

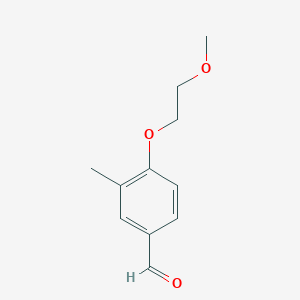

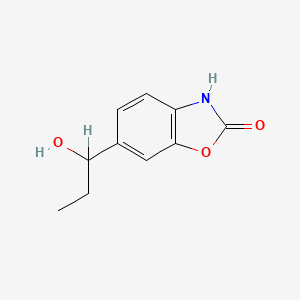
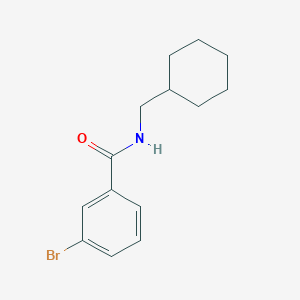

![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
